molecular formula C11H10N2O2 B12847998 Ethyl 2,7-naphthyridine-4-carboxylate

Ethyl 2,7-naphthyridine-4-carboxylate

Cat. No.: B12847998
M. Wt: 202.21 g/mol
InChI Key: IQQYGUANYVGIFN-UHFFFAOYSA-N
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Description

Ethyl 2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,7-naphthyridine-4-carboxylate typically involves the condensation of 2-chloropyridine-4-amine with ethyl formate, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction . The cyclization step is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

ethyl 2,7-naphthyridine-4-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-13-6-8-5-12-4-3-9(8)10/h3-7H,2H2,1H3

InChI Key

IQQYGUANYVGIFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CN=CC2=CN=C1

Origin of Product

United States

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